molecular formula C13H11NO2 B13867632 4-methoxy-3-pyridin-4-ylbenzaldehyde

4-methoxy-3-pyridin-4-ylbenzaldehyde

Cat. No.: B13867632
M. Wt: 213.23 g/mol
InChI Key: SEEQSCRDPUVJEQ-UHFFFAOYSA-N
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Description

4-Methoxy-3-pyridin-4-ylbenzaldehyde is a benzaldehyde derivative featuring a methoxy group (-OCH₃) at position 4 and a pyridin-4-yl group (C₅H₄N) at position 3 of the aromatic ring. The aldehyde functional group (-CHO) at position 1 confers reactivity toward nucleophilic addition and condensation reactions.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-methoxy-3-pyridin-4-ylbenzaldehyde

InChI

InChI=1S/C13H11NO2/c1-16-13-3-2-10(9-15)8-12(13)11-4-6-14-7-5-11/h2-9H,1H3

InChI Key

SEEQSCRDPUVJEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-pyridin-4-ylbenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with a pyridine derivative. One common method is the condensation reaction between 4-methoxybenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-pyridin-4-ylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-3-pyridin-4-ylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-3-pyridin-4-ylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The methoxy and pyridinyl groups contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural and physicochemical properties of 4-methoxy-3-pyridin-4-ylbenzaldehyde with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Group Key Properties/Applications
This compound C₁₃H₁₁NO₂ 213.08 (calculated) 4-OCH₃, 3-C₅H₄N Aldehyde High reactivity due to aldehyde; potential for heterocyclic synthesis
4-[(Pyridin-3-yl)methoxy]benzaldehyde C₁₃H₁₁NO₃ 213.07903 4-O-(pyridin-3-yl-CH₂) Aldehyde Enhanced hydrogen bonding via pyridinyl N
4-Hexyloxy-3-methoxybenzaldehyde C₁₄H₂₀O₃ 236.30 4-O-hexyl, 3-OCH₃ Aldehyde Lipophilic; used in flavoring agents
2-Hydroxy-4-methoxybenzaldehyde C₈H₈O₃ 152.15 2-OH, 4-OCH₃ Aldehyde UV-active; higher acidity (pKa ~8–9)
4-Methoxy-N-pyridin-3-yl-benzamide C₁₃H₁₂N₂O₂ 228.25 4-OCH₃, CONH-pyridin-3-yl Amide Lower reactivity; potential bioactivity

Reactivity and Electronic Effects

  • Aldehyde Reactivity : The aldehyde group in this compound is more electrophilic than in 2-hydroxy-4-methoxybenzaldehyde due to the absence of an electron-withdrawing hydroxyl group. This enhances its suitability for Schiff base formation or nucleophilic additions .
  • Electronic Modulation : The pyridin-4-yl group (electron-withdrawing) at position 3 and methoxy group (electron-donating) at position 4 create a polarized electronic environment. This contrasts with 4-[(pyridin-3-yl)methoxy]benzaldehyde, where the pyridinyl group is part of a methoxy substituent, altering conjugation patterns .

Solubility and Physicochemical Behavior

  • Lipophilicity: The hexyloxy chain in 4-hexyloxy-3-methoxybenzaldehyde increases lipophilicity (logP ~3.5), making it suitable for non-polar applications, whereas the pyridinyl group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO) .
  • Hydrogen Bonding : The pyridinyl nitrogen in this compound enables hydrogen bonding, similar to 4-[(pyridin-3-yl)methoxy]benzaldehyde, which could influence crystal packing or biological interactions .

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